molecular formula C16H24N2O2 B7504609 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Katalognummer: B7504609
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: FKMDPXMQKGAVBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound belongs to the class of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Wirkmechanismus

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. This activation of cannabinoid receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. This compound has also been shown to have anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it an excellent tool for studying the endocannabinoid system. This compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is the lack of information on the long-term effects of this compound. There is also a lack of standardized protocols for its use in laboratory experiments, which can lead to inconsistencies in results.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to study its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another potential direction is to study its potential use in the treatment of chronic pain and inflammation.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. It has been extensively studied for its analgesic, anti-inflammatory, and anxiolytic properties. This compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has several advantages for laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments, and further research is needed to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-methyl-1-piperidinylmagnesium bromide with 3-hydroxy-4-chlorobenzamide in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Eigenschaften

IUPAC Name

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)18-8-6-14(7-9-18)17-16(20)13-5-4-12(3)15(19)10-13/h4-5,10-11,14,19H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDPXMQKGAVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.